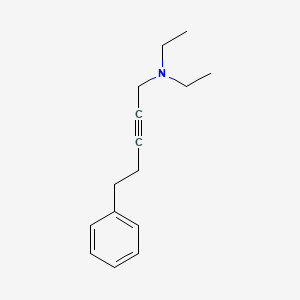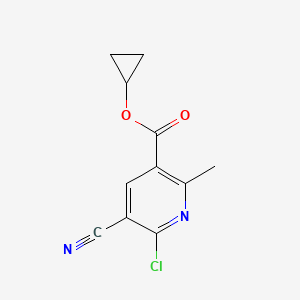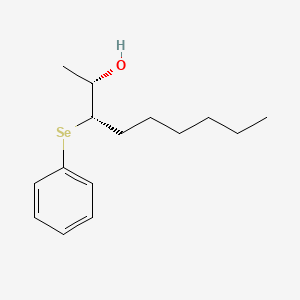![molecular formula C17H17NO6 B14192580 Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate CAS No. 832733-67-2](/img/structure/B14192580.png)
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ethyl ester, a benzyloxy group, and a nitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of a phenol derivative, followed by etherification with benzyl bromide, and finally esterification with ethyl bromoacetate. The reaction conditions often include the use of strong acids for nitration, bases for etherification, and catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Reduction: Acidic or basic hydrolysis conditions can be used, often involving hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted phenoxy derivatives.
Applications De Recherche Scientifique
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in various research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [4-(benzyloxy)-2-nitrophenoxy]acetate
- Ethyl [3-(benzyloxy)-2-nitrophenoxy]acetate
- Ethyl [5-(benzyloxy)-3-nitrophenoxy]acetate
Uniqueness
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is unique due to the specific positioning of the nitro and benzyloxy groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Propriétés
Numéro CAS |
832733-67-2 |
|---|---|
Formule moléculaire |
C17H17NO6 |
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
ethyl 2-(2-nitro-5-phenylmethoxyphenoxy)acetate |
InChI |
InChI=1S/C17H17NO6/c1-2-22-17(19)12-24-16-10-14(8-9-15(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Clé InChI |
OXSVUUYMEKJMCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)




![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

